molecular formula C8H10N2O2 B7763555 N-methyl-1-(4-nitrophenyl)methanamine

N-methyl-1-(4-nitrophenyl)methanamine

Cat. No. B7763555
M. Wt: 166.18 g/mol
InChI Key: JLKRJHPQNYVSGM-UHFFFAOYSA-N
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Patent
US07262185B2

Procedure details

To a solution of N-methyl-N-(4-nitrobenzyl)trifluoroacetoamide (11.82 g) in methanol (200 ml) was added 1N aqueous solution of sodium hydroxide (50 ml) at room temperature. The mixture was stirred at room temperature for 24 hours, and concentrated under reduced pressure. The mixture was extracted with ethyl acetate and dried over magnesium sulfate. The mixture was concentrated under reduced pressure, to give methyl(4-nitrobenzyl)amine (6.78 g).
Name
N-methyl-N-(4-nitrobenzyl)trifluoroacetoamide
Quantity
11.82 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1)C(=O)C(F)(F)F.[OH-].[Na+]>CO>[CH3:1][NH:2][CH2:9][C:10]1[CH:11]=[CH:12][C:13]([N+:16]([O-:18])=[O:17])=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
N-methyl-N-(4-nitrobenzyl)trifluoroacetoamide
Quantity
11.82 g
Type
reactant
Smiles
CN(C(C(F)(F)F)=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 6.78 g
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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